
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can block the activation and proliferation of B-cells, which are involved in various diseases, including cancer and autoimmune disorders. Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has also been shown to inhibit other kinases, such as FLT3 and JAK2, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer cells, Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can modulate the immune system by inhibiting the activation and proliferation of B-cells.
Advantages and Limitations for Lab Experiments
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several advantages for lab experiments, including its high selectivity and potency, which allow for precise targeting of BTK and other kinases. Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has some limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone research, including its potential as a therapeutic agent for various diseases, as well as its use as a tool for studying B-cell receptor signaling and kinase inhibition. Further studies are needed to investigate the efficacy and safety of Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone in clinical trials, as well as its potential for combination therapy with other therapeutic agents. In addition, the development of more potent and selective BTK inhibitors, based on the structure of Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, could lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can be synthesized through a multi-step process involving the coupling of furan-2-ylamine with 4-bromo-1-(2-methylpyrimidin-4-yloxy)piperidine, followed by a series of reactions to obtain the final product. The synthesis of Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been reported in various scientific journals, and the compound has been synthesized by several research groups.
Scientific Research Applications
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has also been shown to have a synergistic effect when combined with other therapeutic agents, such as immune checkpoint inhibitors.
properties
IUPAC Name |
furan-2-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-16-7-4-14(17-11)21-12-5-8-18(9-6-12)15(19)13-3-2-10-20-13/h2-4,7,10,12H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGKWUQSXAPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

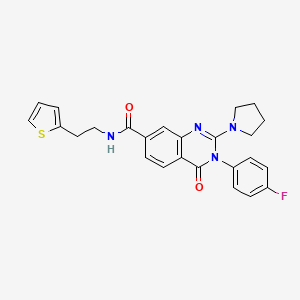
![N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea](/img/structure/B2937073.png)
![Methyl 7-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2937075.png)
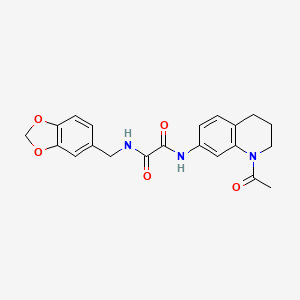

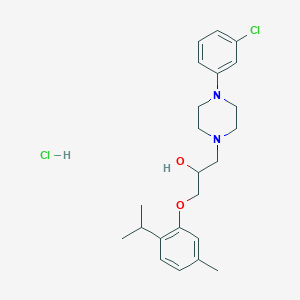
![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)
![4-[(4-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2937084.png)
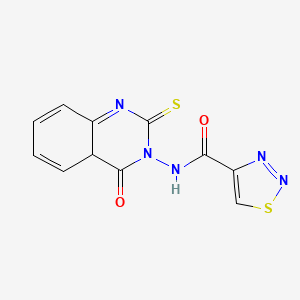

![(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2937088.png)
![1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2937089.png)
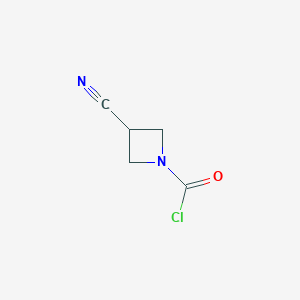
![1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2937093.png)